

Spectroscopic Profile of Pipoxide Chlorohydrin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pipoxide chlorohydrin*

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the spectroscopic data for **Pipoxide chlorohydrin**, a natural product isolated from *Piper attenuatum*. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Pipoxide chlorohydrin, with the chemical formula $C_{21}H_{19}ClO_6$, is a significant compound due to its origin from the *Piper* genus, known for a wide array of bioactive molecules.^{[1][2]} The structural elucidation of this complex molecule relies heavily on the interpretation of its spectroscopic data. This guide presents the key spectral features that are instrumental in its identification and characterization.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data obtained for **Pipoxide chlorohydrin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: 1H NMR Spectral Data of **Pipoxide Chlorohydrin** ($CDCl_3$)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
7.95	m	2H	Aromatic (Benzoyl)	
7.50	m	3H	Aromatic (Benzoyl)	
7.35	m	5H	Aromatic (Benzoyl)	
6.25	dd	10, 2	1H	H-4
6.00	d	10	1H	H-3
5.50	m	1H	H-5	
4.65	d	2	1H	H-2
4.50	s	2H	-CH ₂ -O-Benzoyl	
3.60	d	8	1H	H-6
2.85	d	8	1H	OH
2.50	s	1H	OH	

Table 2: ¹³C NMR Spectral Data of **Pipoxide Chlorohydrin** (CDCl₃)

Chemical Shift (δ , ppm)	Carbon Assignment
166.5	C=O (Benzoyl)
165.0	C=O (Benzoyl)
133.5	Aromatic
133.0	Aromatic
130.0	Aromatic
129.5	Aromatic
129.0	C-4
128.5	Aromatic
128.0	C-3
74.0	C-1
73.5	C-5
71.0	C-6
69.0	-CH ₂ -O-Benzoyl
61.5	C-2

Data sourced from the structural revision of pipoxide and **pipoxide chlorohydrin**.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectral Data of **Pipoxide Chlorohydrin**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3500	Broad	O-H (Alcohol)
1720	Strong	C=O (Ester, Benzoyl)
1600, 1580, 1450	Medium	C=C (Aromatic)
1270	Strong	C-O (Ester)
710	Strong	Aromatic C-H Bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data of **Pipoxide Chlorohydrin**

m/z	Relative Intensity (%)	Assignment
402	-	[M] ⁺ (Molecular Ion for C ₂₁ H ₁₉ ³⁵ ClO ₆)
404	-	[M+2] ⁺ (Isotope peak for ³⁷ Cl)
280	-	[M - C ₇ H ₅ O ₂] ⁺ (Loss of benzoyl group)
105	100	[C ₇ H ₅ O] ⁺ (Benzoyl cation - Base Peak)
77	-	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization.

Isolation of Pipoxide Chlorohydrin

Pipoxide chlorohydrin was isolated from the leaves of *Piper attenuatum*. The dried and powdered plant material was extracted with a suitable organic solvent (e.g., ethanol or methanol). The crude extract was then subjected to column chromatography over silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure compound.

NMR Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher) using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

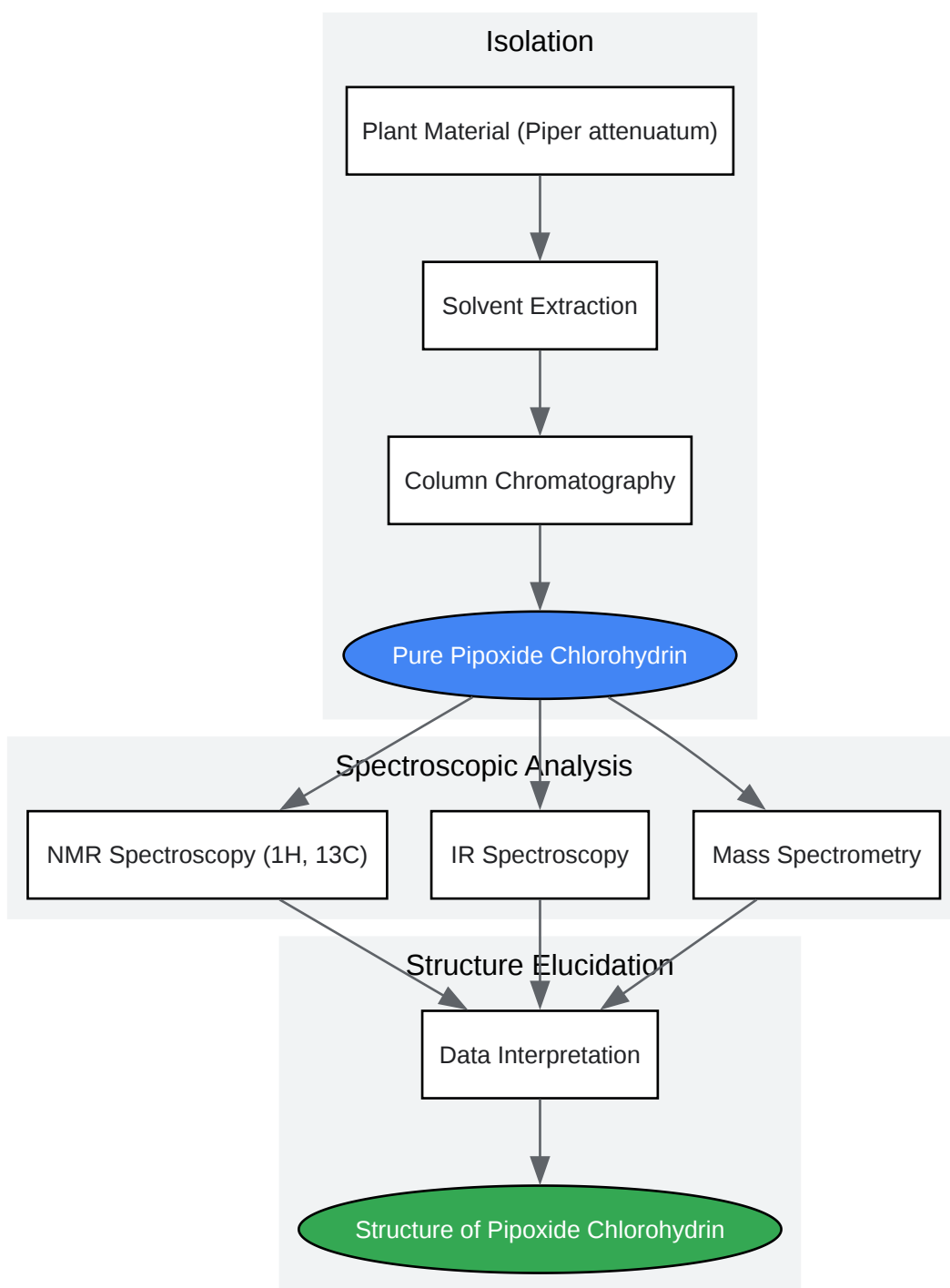
The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrophotometer. The sample was prepared as a KBr pellet or as a thin film on a salt plate.

Mass Spectrometry

The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced directly into the ion source, and the resulting fragmentation pattern was analyzed.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Pipoxide chlorohydrin**.



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Caption: Workflow for the isolation and spectroscopic characterization of **Pipoxide chlorohydrin**.

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